
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The presence of the carboxylic acid and hydrazide functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydroxylated pyrazoline derivatives.
Substitution: Substituted pyrazoline derivatives with various functional groups.
Scientific Research Applications
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a hydrazide group.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Contains a methyl group and a phenyl group, differing in substitution pattern.
5-Amino-3-methyl-1-phenylpyrazole: Features an amino group and a methyl group, with a different substitution on the pyrazole ring.
Uniqueness
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is unique due to the presence of both carboxylic acid and hydrazide functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
CAS No. |
73972-70-0 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-oxo-1,4-dihydropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1,5H2,(H,6,10)(H,8,9) |
InChI Key |
RRSLTOPLODYUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


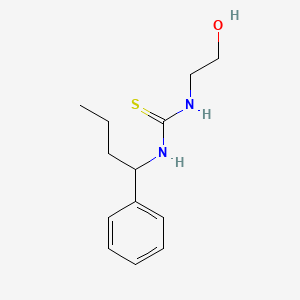
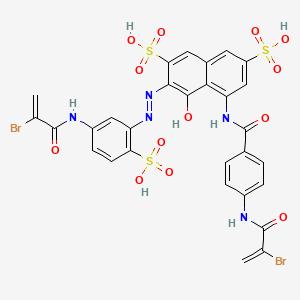


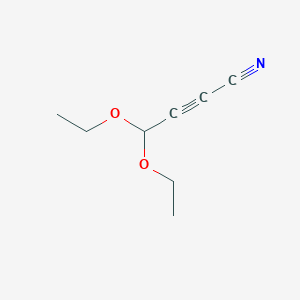
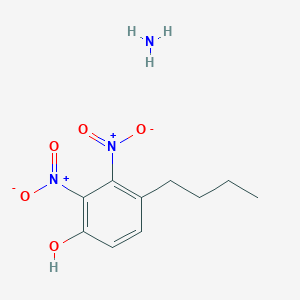
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)

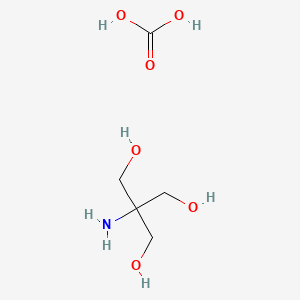
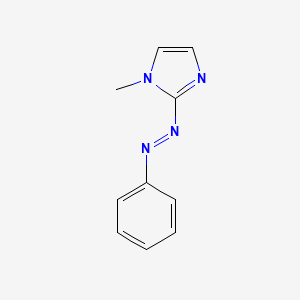
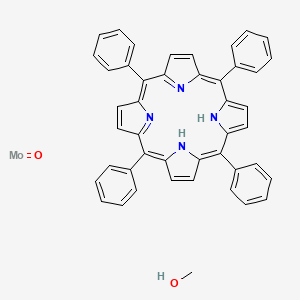
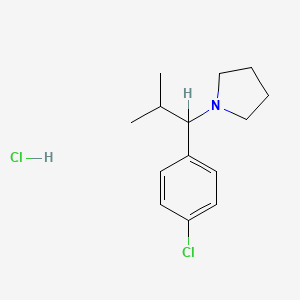

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
